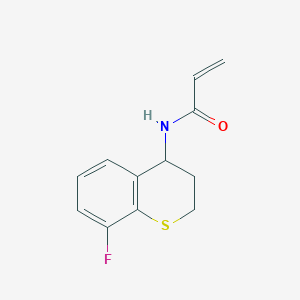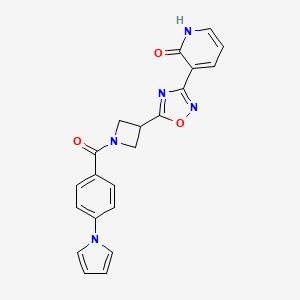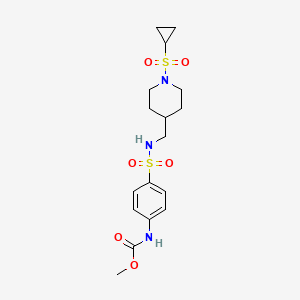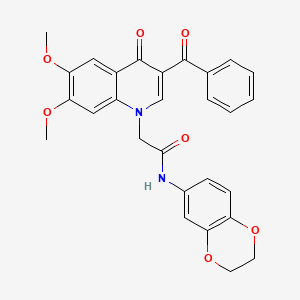
4-(4-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(4-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide is a multifaceted molecule that incorporates several pharmacophoric elements, such as the piperidine sulfonyl group, the pyridine ring, and the 1,3,4-oxadiazole moiety. These structural features are known to contribute to a wide range of biological activities, making the compound a potential candidate for pharmaceutical development.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic organic acids, which are transformed into esters, hydrazides, and subsequently into 1,3,4-oxadiazole derivatives. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involves the reaction of 5-substituted-1,3,4-oxadiazole-2-thiols with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of DMF and sodium hydride . Although the exact synthesis of the compound is not detailed, similar methodologies could be applied.
Molecular Structure Analysis
The molecular structure of related benzothiazine derivatives has been elucidated using 1H-NMR spectroscopy and X-ray diffraction analysis. These techniques have revealed that the carbonyl and sulfo groups can occupy different positions relative to the benzothiazine bicycle, affecting the compound's biological activity . Similarly, the molecular structure of 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide has been characterized using various spectroscopic methods, indicating the importance of the sulfonyl and pyridine groups in the molecule's overall conformation .
Chemical Reactions Analysis
The chemical reactivity of the sulfonyl group in related compounds has been shown to influence the acylation of amines. For example, the presence of a sulfo group can prevent the acylation of sterically hindered amines, as observed in the interaction of aminopyridines with imidazolide . This suggests that the sulfonyl group in this compound may also play a critical role in its chemical reactivity and potential interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulphonamide derivatives are influenced by their molecular structure. For instance, the molar conductance data of metal complexes with 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide indicate that these complexes are non-electrolytes . The electronic transitions observed in UV-VIS spectroscopy suggest the presence of ligand-metal charge transfer, which is characteristic of the complexation of sulphonamide derivatives with transition metals. These properties are essential for understanding the potential biological and catalytic applications of the compound.
Applications De Recherche Scientifique
Antibacterial Evaluation
- Compounds with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, including derivatives of 4-(4-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide, have demonstrated valuable antibacterial properties (Aziz‐ur‐Rehman et al., 2017).
Anti-Cancer Agents
- Derivatives of this compound have been investigated for their potential as anti-cancer agents. Studies reveal moderate cytotoxicity against cancer cell lines, highlighting their potential in cancer treatment (K. Redda & Madhavi Gangapuram, 2007).
Antioxidant Evaluation
- Some derivatives of this compound have been studied for their antioxidant properties, showing promising results in protecting against DNA damage induced by oxidative stress (S. Bondock, Shymaa Adel, & H. Etman, 2016).
Synthesis and Characterization
- The compound and its derivatives have been synthesized and characterized, providing valuable insights into their chemical structure and potential therapeutic applications. These studies include detailed spectral analysis and biological evaluations (H. Khalid et al., 2016).
Molecular Docking Studies
- Molecular docking studies of derivatives have been conducted to understand their interaction with biological targets, such as enzymes. This research is crucial in drug discovery and development, especially in understanding how these compounds bind to and inhibit specific proteins (H. Khalid et al., 2016).
Antitubercular Activities
- New derivatives have been synthesized and evaluated for their antitubercular activities. These studies are significant in the search for new treatments against tuberculosis, demonstrating the compound's versatility in addressing various infectious diseases (N. Nayak et al., 2016).
Propriétés
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-14-9-12-25(13-10-14)30(27,28)16-7-5-15(6-8-16)18(26)22-20-24-23-19(29-20)17-4-2-3-11-21-17/h2-8,11,14H,9-10,12-13H2,1H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWASTCPVFESFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone](/img/structure/B3010548.png)

![4-Amino-3-[(methylamino)carbonyl]isothiazole-5-carboxylic acid](/img/structure/B3010550.png)

![N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B3010555.png)
![2,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B3010558.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010559.png)


![(E)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3010563.png)

![2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B3010567.png)